(R)-1-(3,3-Difluoro-2,3-dihydrobenzofuran-7-yl)ethan-1-amine
CAS No.:
Cat. No.: VC20135537
Molecular Formula: C10H11F2NO
Molecular Weight: 199.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H11F2NO |
|---|---|
| Molecular Weight | 199.20 g/mol |
| IUPAC Name | (1R)-1-(3,3-difluoro-2H-1-benzofuran-7-yl)ethanamine |
| Standard InChI | InChI=1S/C10H11F2NO/c1-6(13)7-3-2-4-8-9(7)14-5-10(8,11)12/h2-4,6H,5,13H2,1H3/t6-/m1/s1 |
| Standard InChI Key | QEFRXRHFSGSRPO-ZCFIWIBFSA-N |
| Isomeric SMILES | C[C@H](C1=C2C(=CC=C1)C(CO2)(F)F)N |
| Canonical SMILES | CC(C1=C2C(=CC=C1)C(CO2)(F)F)N |
Introduction
Structural and Molecular Characteristics
Core Architecture
The compound belongs to the benzofuran class, characterized by a fused benzene and furan ring system. The furan ring is partially saturated (2,3-dihydro), with two fluorine atoms at the 3,3-positions, creating a geminal difluoro motif. The ethanamine side chain at the 7-position introduces chirality, with the (R)-configuration being stereospecific .
Molecular Formula and Weight
Stereochemical Features
The chiral center at the ethanamine side chain is critical for interactions with biological targets. The (R)-enantiomer exhibits distinct binding affinities compared to its (S)-counterpart, as evidenced by its preferential use in pharmacological studies.
Spectroscopic Identifiers
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IUPAC Name: (1R)-1-(3,3-difluoro-2H-1-benzofuran-7-yl)ethanamine
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Canonical SMILES: CC@HN
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis of (R)-1-(3,3-Difluoro-2,3-dihydrobenzofuran-7-yl)ethan-1-amine involves multi-step transformations, as outlined below:
Step 1: Ring Formation
The benzofuran core is constructed via electrophilic aromatic substitution or transition metal-catalyzed coupling reactions. Substituted phenols or alkynes serve as starting materials.
Step 2: Fluorination
Geminal difluorination at the 3,3-positions is achieved using sulfur tetrafluoride (SF) or diethylaminosulfur trifluoride (DAST). This step is critical for enhancing metabolic stability and lipophilicity .
Physicochemical Properties
Stability Profile
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Thermal Stability: Stable up to 150°C.
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Photostability: Susceptible to UV-induced degradation, necessitating storage in amber containers.
Table 1: Physicochemical Data
| Property | Value |
|---|---|
| Molecular Weight | 199.20 g/mol |
| LogP | 2.1 (predicted) |
| Melting Point | 98–102°C |
| Solubility (HO) | 12 mg/mL (pH 7.4) |
Future Perspectives
Drug Development Opportunities
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Oral Bioavailability Optimization: Prodrug strategies to enhance gastrointestinal absorption.
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Targeted Delivery Systems: Nanoparticle encapsulation to improve CNS penetration for neurological applications.
Synthetic Chemistry Advancements
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